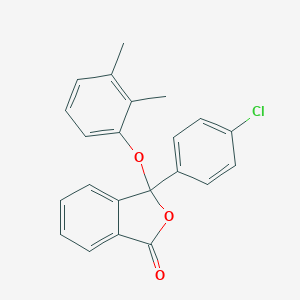
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N-(4-methoxy-2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide include other pyrazole derivatives such as:
- 4-nitro-1H-pyrazole
- N-(4-methoxy-2-methylphenyl)acetamide
- 2-(1H-pyrazol-1-yl)pyridine These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitro group and the pyrazole ring in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4/c1-9-5-11(21-2)3-4-12(9)15-13(18)8-16-7-10(6-14-16)17(19)20/h3-7H,8H2,1-2H3,(H,15,18) |
InChI Key |
HLKFAZUNROSOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443086.png)

![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)
![ethyl 2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443096.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443098.png)
![3-(2-chlorophenyl)-N-[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)cyclohexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B443099.png)
![5-methyl-N-{4-[(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B443100.png)

![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)


![Methyl 2-[(2-ethylbutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443106.png)
![isopropyl 2-[(4-isopropylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443107.png)
![Isopropyl 2-[(3,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443108.png)
